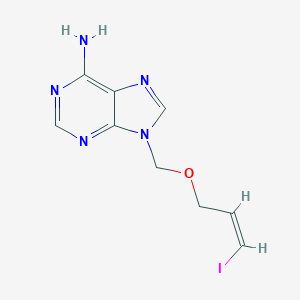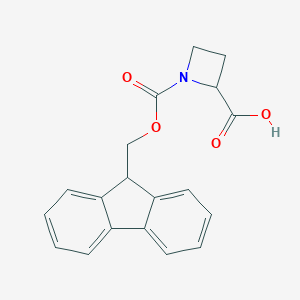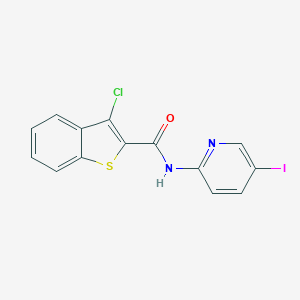
Sarcosylsarcoursodeoxycholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcosylsarcoursodeoxycholic acid (SCDCA) is a bile acid derivative that has gained attention in recent years due to its potential therapeutic applications. SCDCA is a synthetic compound that is derived from the primary bile acid, cholic acid. It has been studied extensively for its biochemical and physiological effects, as well as its potential in scientific research applications.
Wirkmechanismus
Sarcosylsarcoursodeoxycholic acid exerts its effects through various mechanisms. It has been shown to activate the farnesoid X receptor (FXR), which is a nuclear receptor that regulates bile acid metabolism and glucose homeostasis. Sarcosylsarcoursodeoxycholic acid also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates inflammation and immune responses. Additionally, Sarcosylsarcoursodeoxycholic acid has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
Sarcosylsarcoursodeoxycholic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. Sarcosylsarcoursodeoxycholic acid has also been shown to improve glucose metabolism and insulin sensitivity, which is beneficial in the treatment of diabetes. Additionally, Sarcosylsarcoursodeoxycholic acid has been shown to reduce the accumulation of fat in the liver, which is beneficial in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sarcosylsarcoursodeoxycholic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it suitable for storage and transport. However, Sarcosylsarcoursodeoxycholic acid has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Sarcosylsarcoursodeoxycholic acid. One area of research is the development of Sarcosylsarcoursodeoxycholic acid-based therapies for liver diseases, such as cholestasis and non-alcoholic fatty liver disease. Another area of research is the development of Sarcosylsarcoursodeoxycholic acid-based therapies for cancer. Sarcosylsarcoursodeoxycholic acid has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Sarcosylsarcoursodeoxycholic acid and its potential therapeutic applications.
Conclusion
Sarcosylsarcoursodeoxycholic acid is a bile acid derivative that has potential therapeutic applications in various diseases. It has been studied extensively for its biochemical and physiological effects, as well as its potential in scientific research applications. Sarcosylsarcoursodeoxycholic acid has several advantages for lab experiments, including its stability and ease of production. However, it also has some limitations, including its complex synthesis process and unclear mechanism of action. Future research on Sarcosylsarcoursodeoxycholic acid is needed to fully understand its potential therapeutic applications.
Synthesemethoden
Sarcosylsarcoursodeoxycholic acid is synthesized from cholic acid, which is a primary bile acid. The synthesis process involves the removal of the hydroxyl group at position 7 of cholic acid, followed by the introduction of a sarcosyl moiety at position 24 and a glycine moiety at position 2. The resulting compound is Sarcosylsarcoursodeoxycholic acid, which is a tertiary bile acid. The synthesis of Sarcosylsarcoursodeoxycholic acid is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Sarcosylsarcoursodeoxycholic acid has been studied extensively for its potential in scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Sarcosylsarcoursodeoxycholic acid has also been studied for its potential in treating liver diseases, such as cholestasis and non-alcoholic fatty liver disease. It has been shown to reduce liver damage and improve liver function in animal models.
Eigenschaften
CAS-Nummer |
125347-55-9 |
|---|---|
Produktname |
Sarcosylsarcoursodeoxycholic acid |
Molekularformel |
C30H50N2O6 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
2-[[2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C30H50N2O6/c1-18(6-9-25(35)31(4)16-26(36)32(5)17-27(37)38)21-7-8-22-28-23(11-13-30(21,22)3)29(2)12-10-20(33)14-19(29)15-24(28)34/h18-24,28,33-34H,6-17H2,1-5H3,(H,37,38)/t18-,19+,20-,21-,22?,23?,24+,28?,29+,30-/m1/s1 |
InChI-Schlüssel |
NYZUPUYHLQFXIW-BXZRAMIWSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)N(C)CC(=O)N(C)CC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)N(C)CC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)N(C)CC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
sarcosylsarco-UDCA sarcosylsarcoursodeoxycholic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)


![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)

![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)

![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)